Trans-2-octen-1-ol

Description

trans-2-Octen-1-Ol has been reported in Prunus avium, Solanum lycopersicum, and other organisms with data available.

Properties

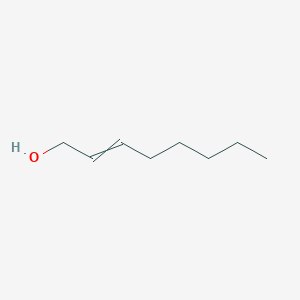

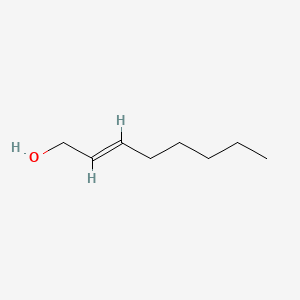

IUPAC Name |

(E)-oct-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQPVPFZWIQERS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885036 | |

| Record name | (2E)-2-Octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Meaty, roasted aroma | |

| Record name | (E)-2-Octen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in hexane, triacetin; Insoluble in water, Soluble (in ethanol) | |

| Record name | (E)-2-Octen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 | |

| Record name | (E)-2-Octen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18409-17-1, 22104-78-5 | |

| Record name | (E)-2-Octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18409-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octen-1-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-1-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTEN-1-OL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ST7V77U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of trans-2-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of trans-2-octen-1-ol, an unsaturated fatty alcohol with applications in the flavor, fragrance, and agricultural industries, and emerging interest in biomedical research. This document details its physicochemical characteristics, spectroscopic data, chemical reactivity, synthesis, and biological activities, including its effects on cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid.[1] It is characterized by a double bond between the second and third carbon atoms in its eight-carbon chain.[1] This structure contributes to its distinct green, fatty, and slightly nutty aroma and taste.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [4][5][6][7] |

| Molecular Weight | 128.21 g/mol | [4][5] |

| CAS Number | 18409-17-1 | [4][6][7] |

| Appearance | Colorless to nearly colorless liquid | [1][8] |

| Boiling Point | 85-87 °C at 10 mmHg | [2][4] |

| Density | 0.843 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.4460 | [2][4] |

| Flash Point | 92.2 °C (198.0 °F) - closed cup | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and hexane | [3][5][9] |

| Vapor Pressure | Not specified | |

| Melting Point | Not specified |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Identifiers and Data Source |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST WebBook and SpectraBase.[7][10] |

| Infrared Spectroscopy (IR) | FTIR and ATR-IR spectra are available from suppliers like Alfa Aesar and documented in databases such as PubChem.[5] |

| Nuclear Magnetic Resonance (NMR) | NMR data is available in spectral databases like SpectraBase.[10] |

Chemical Reactivity and Synthesis

This compound, as a primary allylic alcohol, undergoes several characteristic chemical reactions.

Key Chemical Reactions:

-

Oxidation : It can be readily oxidized to form the corresponding aldehyde (trans-2-octenal) and further to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.[1]

-

Hydration : The carbon-carbon double bond can undergo hydration in the presence of an acid catalyst to form the corresponding diol.[1]

-

Esterification : It reacts with carboxylic acids or their derivatives to form esters, which are often valued for their aromatic properties in the fragrance industry.[1]

Synthesis Methods:

A common method for the synthesis of this compound is through the hydroformylation of 1-octene (B94956). This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which are subsequently reduced to the alcohol.[1]

Experimental Protocols

While specific, detailed experimental protocols are proprietary to individual research labs and manufacturers, a general workflow for synthesis and purification can be outlined.

General Workflow for Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest for further investigation.

Antimicrobial and Biofilm Inhibition

The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the cellular membrane. By interacting with the lipid bilayer through hydrophobic interactions and hydrogen bonding, it alters membrane fluidity and permeability, leading to a loss of membrane integrity.[1]

Insecticidal and Neurotoxic Effects

This compound acts as a natural insect control agent.[1] Its volatile nature allows it to interact with olfactory receptors in insects, triggering behavioral changes.[1] Furthermore, it has been shown to have direct neurotoxic effects, causing the degeneration of dopaminergic neurons in organisms like Drosophila melanogaster.[1] This neurotoxicity is linked to its ability to disrupt cellular signaling pathways crucial for neuronal survival.[1]

Modulation of Cellular Signaling Pathways

Research has indicated that this compound can modulate key cellular signaling cascades, particularly the Akt and JNK pathways, which are critical for cell survival, stress response, and neuronal function.[1]

Caption: Modulation of the Akt signaling pathway by this compound.

Caption: Effect of this compound on the JNK signaling pathway.

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling.[1][4]

Table 3: Safety and Handling Information for this compound

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [4] |

| Target Organs | Respiratory system | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type ABEK (EN14387) respirator filter | [4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. It is sensitive to air and light. | [11] |

| Storage Class | 10 - Combustible liquids | [4] |

References

- 1. Buy this compound | 18409-17-1 [smolecule.com]

- 2. This compound | 18409-17-1 [chemicalbook.com]

- 3. ulprospector.com [ulprospector.com]

- 4. This compound 97 18409-17-1 [sigmaaldrich.com]

- 5. 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. 2-Octen-1-ol, (E)- [webbook.nist.gov]

- 8. (E)-2-octen-1-ol, 18409-17-1 [thegoodscentscompany.com]

- 9. 2-octen-1-ol, 22104-78-5 [thegoodscentscompany.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. prod.adv-bio.com [prod.adv-bio.com]

Synthesis of trans-2-Octen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic pathways for obtaining trans-2-octen-1-ol, a valuable intermediate in the synthesis of fragrances, flavorings, and various organic compounds. The following sections detail several key methodologies, including olefination reactions, reduction of α,β-unsaturated aldehydes, and Grignard reactions. For each pathway, a general description is provided along with a representative experimental protocol and a summary of expected outcomes.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. A significant advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes, making it an excellent choice for the synthesis of this compound.[1][2] The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the traditional Wittig reaction.[3]

The general pathway involves the reaction of hexanal (B45976) with a protected hydroxymethylphosphonate reagent. The protecting group is subsequently removed to yield the desired allylic alcohol.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol (Adapted from a general HWE procedure):

Step 1: Generation of the Phosphonate Ylide and Olefination

-

To a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of diethyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)phosphonate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting ylide solution back to 0 °C and add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected alkene.

Step 2: Deprotection

-

Dissolve the crude protected alkene in a mixture of acetic acid, THF, and water (3:1:1 ratio).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Wittig Reaction (with Schlosser Modification)

The Wittig reaction provides another powerful route to alkenes from carbonyl compounds and phosphonium (B103445) ylides.[4] While standard Wittig reactions with non-stabilized ylides often favor the (Z)-alkene, the Schlosser modification can be employed to selectively produce the (E)-isomer. This modification involves the use of a strong base at low temperatures to deprotonate the intermediate betaine, followed by protonation to favor the formation of the trans-alkene.

Caption: Wittig reaction with Schlosser modification for trans-alkene synthesis.

Experimental Protocol (Adapted from a general Schlosser modification procedure):

-

Suspend (hydroxymethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to -78 °C and slowly add n-butyllithium (1.1 eq.) dropwise.

-

Stir the resulting ylide solution at -78 °C for 30 minutes.

-

Add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise at -78 °C.

-

After stirring for 1 hour at -78 °C, add a second equivalent of n-butyllithium or phenyllithium (B1222949) and stir for an additional 30 minutes.

-

Add a solution of tert-butanol (B103910) (1.2 eq.) in THF and allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Reduction of trans-2-Octenal (B1212229)

A straightforward approach to this compound is the selective reduction of the aldehyde functionality of trans-2-octenal. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones and is often used in protic solvents like ethanol (B145695) or methanol.[5] For potentially higher yields and selectivity, especially in the presence of other reducible functional groups, reagents like diisobutylaluminium hydride (DIBAL-H) can be employed at low temperatures.

Caption: Synthesis of this compound by reduction of trans-2-octenal.

Experimental Protocol (Using NaBH₄):

-

Dissolve trans-2-octenal (1.0 eq.) in ethanol (or methanol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate (B1201080) esters.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Grignard Reaction

The Grignard reaction offers a versatile method for carbon-carbon bond formation and the synthesis of alcohols. For the synthesis of this compound, a two-step approach can be envisioned. First, a Grignard reagent is added to an α,β-unsaturated aldehyde in a 1,2-addition fashion. Alternatively, a vinyl Grignard reagent can be reacted with an aldehyde. A plausible route involves the reaction of a trans-vinyl Grignard reagent with formaldehyde (B43269).

Caption: Grignard synthesis of this compound.

Experimental Protocol (Adapted from a general Grignard procedure):

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of trans-1-bromo-1-heptene (1.0 eq.) in anhydrous THF dropwise to initiate the reaction.

-

Once the reaction has started, add the remaining solution of the vinyl halide at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde and Workup

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of formaldehyde (1.1 eq., typically from paraformaldehyde depolymerization or as a THF solution) to the stirred Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford this compound.

Biocatalytic and Organocatalytic Approaches

Recent advances in catalysis have opened new avenues for the synthesis of allylic alcohols.

Biocatalysis: The enzymatic reduction of α,β-unsaturated aldehydes to the corresponding alcohols offers a green and highly selective alternative to chemical methods.[6] Whole-cell biocatalysts, such as E. coli or specific yeast strains, or isolated alcohol dehydrogenases can be employed. These reactions are typically carried out in aqueous media under mild conditions, often with excellent chemo- and enantioselectivity.[7] While a specific protocol for the biocatalytic reduction of trans-2-octenal is not detailed in the readily available literature, the general procedures for biocatalytic aldehyde reduction are applicable.[6]

Organocatalysis: Organocatalysis provides a metal-free approach to asymmetric synthesis. The enantioselective addition of nucleophiles to aldehydes, catalyzed by chiral amines or other small organic molecules, can be a viable route to chiral allylic alcohols. For instance, the addition of a vinyl nucleophile to hexanal could be explored.

Quantitative Data Summary

The following table summarizes the expected yields and selectivities for the described synthesis pathways. It is important to note that these values are estimates based on general procedures and may vary depending on the specific reaction conditions, scale, and purification methods.

| Synthesis Pathway | Starting Materials | Key Reagents | Typical Yield (%) | Stereoselectivity (trans:cis) |

| Horner-Wadsworth-Emmons | Hexanal, Protected Hydroxymethylphosphonate | NaH | 70-90 | >95:5 |

| Wittig (Schlosser Mod.) | Hexanal, (Hydroxymethyl)triphenylphosphonium salt | n-BuLi, PhLi, t-BuOH | 60-80 | >90:10 |

| Reduction of trans-2-Octenal | trans-2-Octenal | NaBH₄ | 85-95 | >99:1 (starting material dependent) |

| Grignard Reaction | trans-1-Bromo-1-heptene, Formaldehyde | Mg | 60-75 | >98:2 (starting material dependent) |

Experimental Workflows

Caption: A generalized experimental workflow for the synthesis of this compound.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. youtube.com [youtube.com]

- 6. Biocatalytic, asymmetric radical hydrogenation of unactivated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Natural Provenance of trans-2-Octen-1-ol: A Technical Guide for Researchers

An exploration into the natural origins, biosynthesis, and analytical methodologies for the C8 volatile compound, trans-2-octen-1-ol, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

This compound, a volatile organic compound with a characteristic fatty, green, and slightly mushroom-like aroma, is a naturally occurring alcohol found in a diverse range of organisms, from fungi and plants to insects. Its presence contributes to the complex flavor and aroma profiles of many foods and beverages. This technical guide delves into the natural sources of this compound, providing quantitative data, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a variety of natural sources. The concentration of this compound can vary significantly depending on the species, cultivar, and environmental conditions. The following tables summarize the quantitative data available in the scientific literature.

| Natural Source | Species/Cultivar | Concentration Range | Reference(s) |

| Fungi | Agaricus bisporus (Button Mushroom) | Trace amounts have been reported, though specific quantitative data for this compound is limited. It is often found alongside the more abundant 1-octen-3-ol (B46169). | [1][2] |

| Fruits | Solanum lycopersicum (Tomato) | Detected as a volatile component.[3][4][5][6] Quantitative data is highly variable depending on the cultivar and ripeness stage. | [3][4][5][6][7] |

| Prunus avium (Sweet Cherry) | Reported as a volatile constituent. | [8] | |

| Other | Fermented Beverages | Mentioned as a flavor component in alcoholic beverages, though specific quantitative data is not readily available. | [9] |

Note: Quantitative data for this compound is often presented as part of a larger volatile profile analysis. The concentrations can be influenced by factors such as the extraction method, analytical technique, and the specific part of the organism being analyzed.

Biosynthesis of this compound

The primary biosynthetic route for this compound in fungi and plants is through the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids, primarily linoleic acid.[10][11][12]

The key enzymatic steps are:

-

Lipoxygenase (LOX) Action: Linoleic acid is oxygenated by a lipoxygenase enzyme to form a hydroperoxide intermediate, typically 10-hydroperoxy-octadecadienoic acid (10-HPODE) in the pathway leading to C8 compounds in fungi.[11][13]

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide intermediate is then cleaved by a hydroperoxide lyase, a cytochrome P450 enzyme, to yield shorter-chain volatile compounds.[13][14] In the case of C8 volatiles, this cleavage results in the formation of an eight-carbon aldehyde, which can then be reduced to the corresponding alcohol.

The following diagram illustrates the proposed biosynthetic pathway for the formation of C8 volatile compounds, including this compound, from linoleic acid in fungi.

Caption: Proposed biosynthetic pathway of this compound from linoleic acid.

Experimental Protocols

The analysis of this compound and other volatile compounds from natural sources typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatiles from a sample matrix.[15][16][17][18]

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for the Analysis of Volatiles in Plant or Fungal Material

1. Sample Preparation:

-

Fresh sample material (e.g., mushroom tissue, tomato fruit) is homogenized or finely chopped.

-

A known amount of the homogenized sample (e.g., 1-5 g) is placed into a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., a known concentration of a compound not naturally present in the sample, such as 2-octanol) is added to the vial for quantification purposes.

-

The vial is immediately sealed with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Incubation and Extraction: The sealed vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Gas Chromatography:

-

Column: A capillary column with a polar or mid-polar stationary phase (e.g., DB-WAX, HP-INNOWAX) is typically used for the separation of volatile alcohols.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 220-240 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer is typically operated in full scan mode to acquire mass spectra for compound identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for increased sensitivity and selectivity.

-

4. Data Analysis:

-

Compound Identification: Volatile compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.

Workflow for Volatile Compound Analysis

Caption: General workflow for the analysis of volatile compounds from natural sources.

This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of this compound. Further research is needed to expand the quantitative data across a wider range of natural sources and to fully elucidate the specific enzymatic mechanisms and regulatory controls of its biosynthesis in different organisms. The provided methodologies offer a robust starting point for researchers aiming to investigate this and other important volatile compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes in Lacto-Fermented Agaricus bisporus (White and Brown Varieties) Mushroom Characteristics, including Biogenic Amine and Volatile Compound Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars [mdpi.com]

- 6. A Comprehensive Evaluation of Tomato Fruit Quality and Identification of Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Linoleic acid 10-hydroperoxide as an intermediate during formation of 1-octen-3-ol from linoleic acid in Lentinus decadetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. "Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase" by Joseph Lee, Mei Wang et al. [egrove.olemiss.edu]

- 17. researchgate.net [researchgate.net]

- 18. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of trans-2-Octen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans-2-octen-1-ol, a valuable compound in various research and development sectors. This document presents key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols are also provided to ensure accurate and reproducible results in your own laboratory settings.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound (CAS No: 18409-17-1; Molecular Formula: C₈H₁₆O; Molecular Weight: 128.21 g/mol ).[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.71 - 5.64 | m | H-2, H-3 |

| 4.09 | d | H-1 |

| 2.03 | q | H-4 |

| 1.37 - 1.27 | m | H-5, H-6, H-7 |

| 0.89 | t | H-8 |

Note: Data is based on predicted values and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 133.0 | C-3 |

| 130.3 | C-2 |

| 64.0 | C-1 |

| 32.4 | C-4 |

| 31.6 | C-6 |

| 29.0 | C-5 |

| 22.6 | C-7 |

| 14.0 | C-8 |

Note: Data is based on predicted values and may vary slightly based on solvent and experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3330 (broad) | O-H stretch (alcohol) |

| ~3020 | =C-H stretch (alkene) |

| ~2955, 2925, 2855 | C-H stretch (alkane) |

| ~1670 | C=C stretch (alkene) |

| ~1050 | C-O stretch (primary alcohol) |

| ~965 | =C-H bend (trans alkene) |

Note: ATR-IR data obtained from a neat sample on a Bruker Tensor 27 FT-IR spectrometer.[1]

Table 4: Mass Spectrometry Data (GC-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 57 | 99.99 |

| 55 | 36.12 |

| 43 | 34.33 |

| 41 | 32.84 |

| 54 | 28.57 |

Note: Data obtained via Electron Ionization (EI) on a HITACHI M-80 instrument.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, no specific sample preparation is required for ATR-IR.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Separation:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

-

Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: A typical temperature program would be: start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Detection:

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound are analyzed. The fragmentation pattern in the mass spectrum provides structural information and a molecular fingerprint.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

The Biological Activity of trans-2-Octen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Octen-1-ol, a volatile organic compound found in various plants and fungi, has garnered increasing interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its antimicrobial, insecticidal, anti-inflammatory, and antioxidant properties. We delve into the mechanisms of action, including cellular membrane disruption and modulation of key signaling pathways, and present available quantitative data to support these findings. Detailed experimental protocols for assessing the biological activities of volatile compounds are provided, alongside visualizations of cellular pathways and experimental workflows to facilitate further research and development.

Introduction

This compound is an eight-carbon unsaturated fatty alcohol with a characteristic grassy-green odor. It is a naturally occurring compound found in a variety of sources, including mushrooms, fruits, and herbs.[1] Traditionally recognized for its contribution to the aroma and flavor of many foods, recent scientific investigations have revealed its potential as a bioactive molecule with a range of pharmacological effects. This guide aims to consolidate the existing research on the biological activities of this compound, providing a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Mechanisms of Action

The biological effects of this compound are attributed to several mechanisms, primarily its ability to interact with cellular membranes and modulate intracellular signaling cascades.

Cellular Membrane Disruption

A key mechanism underlying the antimicrobial and cytotoxic effects of this compound is the disruption of cellular membrane integrity. Due to its amphipathic nature, the molecule can insert itself into the lipid bilayer of cell membranes. This insertion is thought to alter membrane fluidity and permeability, leading to the leakage of intracellular components and ultimately cell death. This mechanism is common for many antimicrobial compounds and is a primary mode of action against both Gram-positive and Gram-negative bacteria.

Modulation of Signaling Pathways

Preliminary evidence suggests that this compound may exert its effects through the modulation of critical intracellular signaling pathways, including the Akt and JNK pathways. These pathways are integral to cell survival, proliferation, and stress responses.

-

Akt Signaling Pathway: The Akt pathway is a crucial regulator of cell survival and metabolism. Inhibition of this pathway can lead to apoptosis (programmed cell death). It is hypothesized that this compound may interfere with the phosphorylation and activation of Akt, thereby promoting cell death in target organisms or pathological cells.

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated in response to various cellular stresses, including inflammatory cytokines and oxidative stress. Depending on the cellular context and duration of activation, the JNK pathway can promote either cell survival or apoptosis. The interaction of this compound with this pathway could explain its potential anti-inflammatory and cytotoxic effects.

Below is a diagram illustrating the potential modulation of the Akt and JNK signaling pathways by this compound.

Caption: Potential interaction of this compound with key signaling pathways.

Biological Activities: Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and structurally related compounds. It is important to note that data for this compound is limited, and therefore, data from the closely related compound 1-octen-3-ol (B46169) is included for comparative purposes.

Table 1: Antimicrobial Activity

| Compound | Microorganism | Assay Type | Result (MIC/MBC) | Reference |

| 1-Octen-3-ol | Staphylococcus aureus | Broth Microdilution | MIC: 1.0 mg/mL, MBC: 4.0 mg/mL | [2] |

| 1-Octen-3-ol | Bacillus subtilis | Broth Microdilution | MIC: 1.0 mg/mL, MBC: 4.0 mg/mL | [2] |

| 1-Octen-3-ol | Escherichia coli | Broth Microdilution | MIC: 2.0 mg/mL, MBC: 8.0 mg/mL | [2] |

| 1-Octen-3-ol | Pseudomonas aeruginosa | Broth Microdilution | MIC: 2.0 mg/mL, MBC: 8.0 mg/mL | [2] |

| 1-Octen-3-ol | Penicillium expansum | Agar (B569324) Dilution | Inhibitory at >1.25 mM (160 µg/g) | [3] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Insecticidal and Repellent Activity

| Compound | Insect Species | Assay Type | Result | Reference |

| 1-Octen-3-ol | Anopheles coluzzii | Close Proximity Response | Repellent at high concentrations | [4] |

| 1-Octen-3-ol | Aedes aegypti | Trap Baiting | Attractant | [5] |

| 1-Octen-3-ol | Culex quinquefasciatus | Trap Baiting | No attraction | [5] |

Table 3: Anti-inflammatory and Antioxidant Activity

| Compound | Assay Type | Result (IC50) | Reference |

| This compound | Antioxidant (DPPH) | Data not available | - |

| Astragalus sericans EO | Antioxidant (DPPH) | 44.43 ± 1.09 µg/ml | [6] |

| Astragalus oocephalus EO | Antioxidant (DPPH) | 134.22 ± 1.31 µg/ml | [6] |

| This compound | Anti-inflammatory | Data not available | - |

IC50: Half-maximal inhibitory concentration. Data for Astragalus essential oils are provided for context on antioxidant activities of natural products.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of volatile compounds like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for Volatile Compounds

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a volatile compound against a specific microorganism.

Caption: Workflow for determining MIC and MBC of a volatile compound.

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate growth medium. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

-

Inoculation and Incubation: The wells are inoculated with the microbial suspension. The plate is sealed to prevent the evaporation of the volatile compound and incubated under optimal growth conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration that results in no microbial growth on the subculture.

Insect Repellency Assay: Area Preference Method

This method assesses the repellent activity of a volatile compound against a specific insect species.

Methodology:

-

Test Arena: A filter paper circle is divided into two equal halves.

-

Treatment: A specific concentration of this compound, dissolved in a suitable solvent, is applied to one half of the filter paper. The other half is treated with the solvent alone (control).

-

Insect Release: A known number of insects are released at the center of the filter paper.

-

Observation: The number of insects on each half of the filter paper is counted at predetermined time intervals.

-

Calculation: The percentage of repellency (PR) is calculated using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

References

- 1. This compound | 18409-17-1 | TCI EUROPE N.V. [tcichemicals.com]

- 2. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activity of 10-oxo-trans-8-decenoic acid and 1-octen-3-ol against Penicillium expansum in potato dextrose agar medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insect repellents mediate species-specific olfactory behaviours in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bingol.edu.tr [bingol.edu.tr]

A Comprehensive Technical Guide to trans-2-Octen-1-ol: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Octen-1-ol, a volatile organic compound with a characteristic fatty and green aroma, has garnered significant interest in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the discovery and history of this allylic alcohol, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical and spectroscopic properties, and an exploration of its biological activities, including its interactions with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Introduction and Historical Context

The specific historical details surrounding the initial discovery and isolation of this compound are not well-documented in readily available literature. Its identification is likely intertwined with the broader history of the analysis of volatile compounds in food and plants, which gained momentum with the development of gas chromatography and mass spectrometry in the mid-20th century. This compound has been identified as a naturally occurring compound in a variety of fruits, vegetables, and other natural sources, contributing to their characteristic aromas.[1] Its use as a flavoring agent and fragrance has been established by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

While a singular "discoverer" is not apparent, the scientific understanding of this compound has evolved through its synthesis and characterization by organic chemists and its identification in natural products by analytical chemists.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| CAS Number | 18409-17-1 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 85-87 °C at 10 mmHg | [2] |

| Density | 0.843 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4460 | [2] |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | [3][4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 5.47-5.34 (m, 2H, -CH=CH-), 1.95 (m, 2H, -CH₂-CH=), 1.63 (s, 1H, -OH), 1.52-1.06 (m, 6H, -(CH₂)₃-), 0.88 (t, 3H, -CH₃) | [5] |

| ¹³C NMR | Predicted shifts: ~133 ppm & ~129 ppm (-CH=CH-), ~64 ppm (-CH₂OH), ~32-22 ppm (aliphatic CH₂), ~14 ppm (-CH₃) | [6] |

| Mass Spectrometry (EI) | m/z: 128 (M+), 110, 95, 81, 67, 57, 43 | [1][7] |

| Infrared (IR) | ν (cm⁻¹): ~3330 (O-H stretch), ~2925 (C-H stretch), ~1670 (C=C stretch), ~965 (trans C-H bend) | [1][8] |

Experimental Protocols for Synthesis

Several synthetic routes are available for the preparation of this compound. The most common methods involve the reduction of the corresponding aldehyde, the Wittig reaction, and the Grignard reaction.

Synthesis via Reduction of trans-2-Octenal (B1212229)

This method is a straightforward approach utilizing a selective reducing agent to convert the aldehyde functional group to a primary alcohol while preserving the carbon-carbon double bond.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-2-octenal (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.[9][10]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the excess NaBH₄.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure this compound.

Synthesis via Wittig Reaction

The Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes. For this compound, a stabilized ylide is typically employed to favor the formation of the (E)-isomer.

Protocol:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (methoxymethyl)triphenylphosphonium (B8745145) chloride (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to -78 °C and slowly add a strong base such as n-butyllithium (n-BuLi) (1 equivalent).[11]

-

Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back to -78 °C.

-

Slowly add a solution of hexanal (B45976) (1 equivalent) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. The crude product, which contains the enol ether, is then hydrolyzed.

-

-

Hydrolysis:

-

Dissolve the crude enol ether in a mixture of THF and aqueous acid (e.g., 1M HCl).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

-

Final Purification:

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Synthesis via Grignard Reaction

The Grignard reaction offers another route to construct the carbon skeleton of this compound.

Protocol:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromohexane (B126081) (1 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.[12]

-

-

Reaction with Acrolein:

-

Cool the prepared hexylmagnesium bromide solution to 0 °C.

-

Slowly add a solution of acrolein (1 equivalent) in anhydrous diethyl ether.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the crude product by column chromatography to yield this compound.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antimicrobial and insecticidal properties. Its mechanism of action is thought to involve the disruption of cellular membranes.

Recent studies have also indicated that this compound can induce neurotoxic effects in insects by affecting critical cellular signaling pathways. Specifically, it has been shown to cause the degeneration of dopaminergic neurons through the disruption of the c-Jun N-terminal kinase (JNK) and Akt signaling pathways. The JNK pathway is typically associated with cellular stress and apoptosis, while the Akt pathway is crucial for cell survival and proliferation. The modulation of these pathways by this compound highlights its potential as a lead compound for the development of novel insecticides.

Caption: Interaction of this compound with cellular targets.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of this compound, as well as a logical relationship diagram for its synthesis.

Caption: Experimental workflow for synthesis and characterization.

Caption: Logical relationships in the synthesis of this compound.

Conclusion

This compound is a molecule of significant interest due to its sensory properties and biological activities. While its early history is not definitively chronicled, modern analytical and synthetic chemistry has provided a thorough understanding of its properties and synthesis. The experimental protocols and data presented in this guide offer a solid foundation for researchers working with this compound. Further investigation into its biological mechanisms of action may open new avenues for its application in pharmaceuticals and agrochemicals.

References

- 1. 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 反式-2-辛烯-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. ulprospector.com [ulprospector.com]

- 5. TRANS-2-OCTENE(13389-42-9) 1H NMR [m.chemicalbook.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. 2-Octen-1-ol, (E)- [webbook.nist.gov]

- 8. TRANS-2-OCTENE(13389-42-9) IR Spectrum [m.chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: trans-2-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Octen-1-ol, a volatile organic compound found in various natural sources, is gaining attention for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological mechanisms of action, with a focus on its antimicrobial and insecticidal properties. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity and Properties

This compound is an unsaturated fatty alcohol with a characteristic green, fatty, and slightly fruity odor. It is a colorless to pale yellow liquid.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier/Property | Value | Reference |

| CAS Number | 18409-17-1 | [1] |

| IUPAC Name | (E)-oct-2-en-1-ol | [2] |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| Boiling Point | 85-87 °C at 10 mmHg | [1] |

| Density | 0.843 g/mL at 25 °C | [1] |

| Refractive Index | 1.4440-1.4490 at 20 °C | [2] |

| SMILES | CCCCC/C=C/CO | [2] |

| InChI Key | AYQPVPFZWIQERS-VOTSOKGWSA-N | [1][2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding aldehyde, trans-2-octenal (B1212229).

Experimental Protocol: Reduction of trans-2-Octenal

Materials:

-

trans-2-Octenal

-

Sodium borohydride (B1222165) (NaBH4)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-octenal (1.0 equivalent) in methanol (100 mL). Cool the flask to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution over 15 minutes. Ensure the temperature is maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

-

Quenching: Slowly quench the reaction by adding 50 mL of deionized water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.

Biological Activity and Mechanisms of Action

This compound exhibits significant antimicrobial and insecticidal activities, which are attributed to its ability to disrupt cellular membranes and modulate key signaling pathways.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Its primary mechanism involves the disruption of the cell membrane integrity.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Table 2: Antimicrobial Activity of this compound (Hypothetical Data for Illustrative Purposes)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Candida albicans | 64 |

Insecticidal Activity

This compound acts as a neurotoxin in insects, leading to the degeneration of dopaminergic neurons. This effect is mediated through the disruption of cellular signaling pathways, including the JNK and Akt pathways.

Materials:

-

Drosophila melanogaster (wild-type)

-

This compound

-

Sucrose (B13894) solution (5%)

-

Vials for exposure

-

Microscope for observing neuronal integrity

-

Antibodies for Western blot analysis (e.g., anti-phospho-JNK, anti-phospho-Akt)

Procedure:

-

Exposure: Expose adult flies to a diet containing various concentrations of this compound mixed in a 5% sucrose solution for a specified period (e.g., 24-48 hours).

-

Behavioral Assays: Assess locomotor activity and other behavioral parameters to determine the onset of neurotoxicity.

-

Immunohistochemistry: Dissect the fly brains and perform immunohistochemical staining with antibodies against tyrosine hydroxylase to visualize dopaminergic neurons and assess for signs of degeneration.

-

Western Blot Analysis: Prepare protein lysates from the fly heads and perform Western blotting to analyze the phosphorylation status of JNK and Akt proteins.

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate the c-Jun N-terminal kinase (JNK) and Protein Kinase B (Akt) signaling pathways, which are critical for cell survival and stress response.

Caption: Workflow for analyzing the effect of this compound on cellular signaling pathways.

Caption: Proposed signaling pathways affected by this compound.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its antimicrobial and insecticidal properties, mediated through membrane disruption and modulation of key cellular signaling pathways, make it a valuable candidate for further investigation in the development of new therapeutic agents and pest control strategies. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this compound.

References

In-Depth Technical Guide: Safety and Handling of trans-2-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the safety and handling of trans-2-octen-1-ol, an unsaturated fatty alcohol used in the flavor and fragrance industries and in various research applications. A thorough understanding of its chemical properties and potential hazards is essential for ensuring laboratory safety and the integrity of experimental work. This document outlines the known physical and chemical properties, toxicological information, recommended handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fatty, green odor.[1] Key identifying and physical data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (2E)-oct-2-en-1-ol | [2] |

| Synonyms | trans-2-Octenol | [2] |

| CAS Number | 18409-17-1 | [1][3] |

| EC Number | 242-288-2 | [3] |

| Molecular Formula | C₈H₁₆O | [1][3] |

| Molecular Weight | 128.21 g/mol | [1][3] |

| Boiling Point | 85-87 °C at 10 mmHg | [3] |

| Density | 0.843 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4460 | [3] |

| Flash Point | 92.2 °C (198.0 °F) - closed cup | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, hexane, and triacetin. | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Signal Word: Warning[3]

Hazard Pictograms:

Toxicological Information

| Toxicological Endpoint | Species | Route | Value | Classification | Reference(s) |

| Acute Oral Toxicity (LD50) | Not specified | Oral | No data available | Not classified | [4] |

| Acute Dermal Toxicity (LD50) | Not specified | Dermal | No data available | Not classified | [4] |

| Acute Inhalation Toxicity (LC50) | Not specified | Inhalation | No data available | Not classified | [4] |

| Skin Irritation/Corrosion | Rabbit (predicted) | Dermal | - | Irritant (Category 2) | [3][5] |

| Eye Irritation/Corrosion | Rabbit (predicted) | Ocular | - | Irritant (Category 2) | [3][5] |

| Respiratory or Skin Sensitization | Guinea pig (predicted) | Dermal | No data available | May cause an allergic skin reaction. | [6] |

| Carcinogenicity | Not specified | - | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | Not classified | [4] |

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals like this compound are outlined in the OECD Guidelines for the Testing of Chemicals. The following sections describe the methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. The albino rabbit is the recommended test animal.[5]

Caption: Workflow for OECD Guideline 404 Acute Dermal Irritation/Corrosion Test.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause ocular damage. It is typically performed on albino rabbits.[4]

Caption: Workflow for OECD Guideline 405 Acute Eye Irritation/Corrosion Test.

Skin Sensitization (OECD Guideline 406 - Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is a method to determine if a substance can cause skin sensitization.[1][3]

Caption: Workflow for OECD Guideline 406 Skin Sensitization (GPMT).

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant properties and combustibility, appropriate safety measures must be in place when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

Personal Protective Equipment

The following PPE is recommended when handling this compound:[3]

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. | [4] |

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from sources of ignition.[4]

-

Incompatible with strong oxidizing agents and strong bases.[4]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains or waterways.[4]

-

Contaminated packaging should be disposed of as unused product.[7]

Accidental Release Measures

-

Ensure adequate ventilation and remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4]

Logical Relationships in Safety Assessment

The safety assessment of a chemical involves a hierarchical approach, often starting with computational and in vitro methods before proceeding to in vivo testing to minimize animal use.

Caption: Logical workflow for chemical safety and hazard assessment.

Disclaimer

The information provided in this document is intended for use by qualified professionals and is based on publicly available data as of the date of this document. It is not exhaustive and should not be considered a substitute for a comprehensive safety assessment. Users are responsible for conducting their own risk assessments and for complying with all applicable laws and regulations.

References

A Comprehensive Technical Review of trans-2-Octen-1-ol: From Chemical Properties to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octen-1-ol is an eight-carbon unsaturated fatty alcohol with the chemical formula C₈H₁₆O.[1][2][3][4][5] It is a colorless liquid with a characteristic green, fatty, and slightly citrusy aroma, leading to its use in the flavor and fragrance industries.[4][6][7] Naturally occurring in a variety of fruits, vegetables, and other plant materials, this compound has garnered scientific interest for its diverse biological activities, including antimicrobial and insecticidal properties.[8] This technical guide provides a comprehensive literature review of this compound, focusing on its chemical and physical properties, synthesis, and biological activities, with a particular emphasis on its antimicrobial and potential neurotoxic effects. The information is presented to support further research and development in the fields of food science, agriculture, and pharmacology.

Chemical and Physical Properties

This compound is a primary alcohol with a double bond between the second and third carbon atoms in the trans configuration. This structure contributes to its specific reactivity and physical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [3][4] |

| Molecular Weight | 128.21 g/mol | [3][4] |

| CAS Number | 18409-17-1 | [3][4] |

| Appearance | Colorless liquid | [4][7] |

| Odor | Green, fatty, citrus-like | [4][6][7] |

| Boiling Point | 85-87 °C at 10 mmHg | [4] |